molecular formula C₅₂H₈₉D₇N₁₆O₁₃ B1155114 Colistin B-d7

Colistin B-d7

Cat. No.: B1155114
M. Wt: 1162.44
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Colistin B-d7 (Sodium this compound Methanesulfonate) is a deuterated analog of colistin B, a cyclic lipopeptide antibiotic belonging to the polymyxin class. Its chemical structure comprises seven deuterium atoms, replacing hydrogen atoms at specific positions, which enhances its utility as a stable isotope-labeled internal standard in mass spectrometry-based analyses . This compound shares the core structure of colistin B, including a fatty acyl chain, a cyclic heptapeptide ring with cationic L-2,4-diaminobutyric acid (Dab) residues, and a tripeptide side chain.

Properties

Molecular Formula

C₅₂H₈₉D₇N₁₆O₁₃

Molecular Weight

1162.44

Synonyms

1-[(2S)-4-Amino-2-[(6-methyl-1-oxoheptyl)amino]butanoic acid]polymyxin E1-d7;  _x000B_Colistin B-d7;  Polymyxin E2-d7;  1,4,7,10,13,16,19-Heptaazacyclotricosane Cyclic Peptide deriv.-d7;  Colistin I-d7;  N2-(6-Methyl-1-oxoheptyl)-L-2,4-diaminobutanoyl-L-threony

Origin of Product

United States

Comparison with Similar Compounds

Role in Quantification

This compound is indispensable for quantifying colistin A and B in pharmacokinetic studies. For example, LC-MS/MS methods using this compound achieve a lower limit of quantification (LLOQ) of 0.05 µg/mL for colistin B in plasma, with intra- and inter-run precision (RSD%) ≤14.4% . In contrast, non-deuterated colistin B lacks the isotopic distinction required for accurate internal standardization.

Antimicrobial Activity

Studies show that polymyxin B and colistin exhibit similar potency against Gram-negative bacteria (MIC ≤2 µg/mL for susceptible strains), but polymyxin B demonstrates marginally lower nephrotoxicity in critically ill patients (25% vs. 34% incidence) . Colistin methanesulfonate, a prodrug, has reduced in vitro activity compared to colistin sulfate due to delayed hydrolysis to active colistin .

Pharmacokinetic and Toxicity Profiles

  • This compound: Used exclusively to measure pharmacokinetic parameters (e.g., plasma half-life, clearance) of non-deuterated colistin.
  • Colistin B : Exhibits a plasma half-life of ~5 hours in humans, with nephrotoxicity observed in 30–60% of patients at doses >5 mg/kg/day .
  • Polymyxin B : Shorter half-life (~2–3 hours) and lower renal accumulation than colistin, correlating with reduced nephrotoxicity .

Role in Resistance Studies

This compound facilitates research into colistin resistance mechanisms. For instance, LC-MS/MS assays using this compound have quantified colistin concentrations in studies examining pmrB mutations and heteroresistance in Acinetobacter baumannii . In contrast, colistin methanesulfonate is used clinically but complicates susceptibility testing due to variable hydrolysis rates .

Data Tables

Table 1: Analytical Performance of this compound in LC-MS/MS

Parameter This compound (Colistin B Quantification) Non-Deuterated Colistin B
LLOQ (µg/mL) 0.05 Not applicable
Intra-run RSD% 2.1–5.5 2.7–8.4
Inter-run RSD% 7.4–14.4 7.8–14.0
Accuracy (Bias%) -5.1 to 4.4 -11.2 to 5.3

Table 2: Nephrotoxicity Comparison of Therapeutic Compounds

Compound Incidence of Nephrotoxicity (Clinical Doses) MIC Range (µg/mL)
Colistin (sulfate) 30–60% 0.5–2
Polymyxin B 20–25% 0.25–1
Colistin Methanesulfonate 25–40% 1–4 (prodrug)

Q & A

Q. What are the primary molecular mechanisms underlying colistin resistance in Gram-negative bacteria?

Colistin resistance is predominantly mediated by modifications to the bacterial outer membrane, such as the addition of positively charged groups (e.g., phosphoethanolamine) to lipid A via two-component systems (e.g., PmrAB or PhoPQ). These modifications reduce colistin’s electrostatic interaction with the membrane, diminishing its bactericidal activity . Standard methodologies to confirm these mechanisms include whole-genome sequencing for mutation detection and lipid A profiling using mass spectrometry .

Q. How should colistin susceptibility testing be performed to ensure accurate minimum inhibitory concentration (MIC) results?

Broth microdilution (BMD) is the gold standard for colistin MIC determination, as automated systems (e.g., VITEK) may underestimate resistance due to methodological limitations. Researchers must adhere to EUCAST guidelines, which emphasize BMD for isolates with MICs near clinical breakpoints (1–2 µg/mL). Pre-analytical steps should account for colistin’s adhesion to plastic labware, which can lead to significant concentration loss (e.g., up to 90% in polystyrene tubes after 24 hours) .

Advanced Research Questions

Q. How can experimental designs mitigate colistin loss in in vitro pharmacokinetic/pharmacodynamic (PK/PD) studies?

Colistin’s adhesion to lab materials (e.g., polystyrene, polypropylene) necessitates the use of low-protein-binding polypropylene tubes and minimal dilution steps. For time-kill assays, researchers should pre-saturate labware with colistin or add bovine serum albumin (0.01%) to mimic protein binding and reduce adsorption. Data from Karvanen et al. (2017) show colistin concentrations in polypropylene tubes remain at 59–90% after 24 hours, compared to ≤8% in polystyrene .

Q. What methodologies detect and quantify heteroresistance to colistin in Acinetobacter baumannii?

Heteroresistance (subpopulations with elevated MICs) can be identified via population analysis profiling (PAP) or modified PAP using colistin gradients. For example, Li et al. (2006) demonstrated that subpopulations (<0.1% of inoculum) in "susceptible" isolates grow at colistin concentrations ≥3 µg/mL. Serial passaging in subinhibitory colistin concentrations amplifies resistant subpopulations, highlighting the need for combination therapies to suppress resistance emergence .

Q. How should researchers resolve contradictions in reported PmrB mutations associated with colistin resistance?

Discrepancies arise from strain-specific genetic backgrounds and experimental conditions. For instance, the novel PmrB V136G mutation in Pseudomonas aeruginosa (reported in adaptive evolution studies) requires functional validation via site-directed mutagenesis and comparative transcriptomics to assess its impact on lipid A modification pathways. Conflicting data may also stem from differences in resistance induction protocols (e.g., static vs. dynamic colistin exposure) .

Q. What interdisciplinary approaches address the One Health implications of colistin resistance?

Integrated surveillance combining human, animal, and environmental data is critical. For example, South Africa’s Colistin Working Group analyzed resistance trends across sectors, revealing colistin-resistant bacteria in water systems and advocating for antimicrobial stewardship programs. Metagenomic sequencing of environmental samples and farm effluents can track resistance gene dissemination (e.g., mcr-1 plasmid spread) .

Methodological Considerations for Data Interpretation

  • Contradictory MIC Data : Cross-validate results using complementary methods (e.g., BMD + genotypic screening for mcr genes) .
  • Pharmacokinetic Variability : Account for colistin’s protein binding (50–55% in plasma) and tissue penetration differences when extrapolating in vitro findings to in vivo models .
  • Resistance Evolution : Use chemostat models or hollow-fiber infection systems to simulate dynamic drug concentrations and resistance selection pressures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.